![molecular formula C15H11F3N4 B15214150 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- CAS No. 899829-98-2](/img/structure/B15214150.png)
4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is a heterocyclic compound with significant biological activities. It belongs to the quinazoline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antibacterial activities . The compound’s structure consists of a quinazoline core with a trifluoromethyl group attached to the phenyl ring, enhancing its biological efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Afatinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.
Osimertinib: A potent inhibitor of epidermal growth factor receptor (EGFR) mutations.
Uniqueness
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased efficacy compared to other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
899829-98-2 |
|---|---|
Molekularformel |
C15H11F3N4 |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
InChI-Schlüssel |
FFWFKAKTUZKUJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
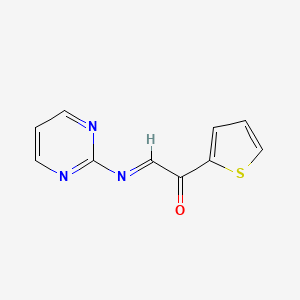
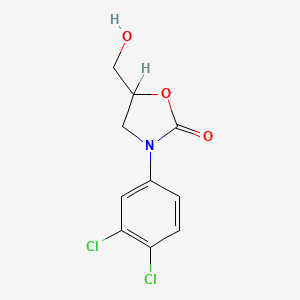
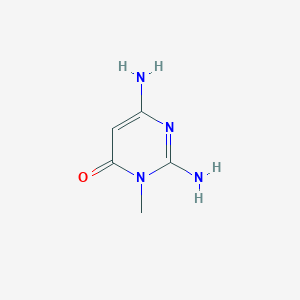
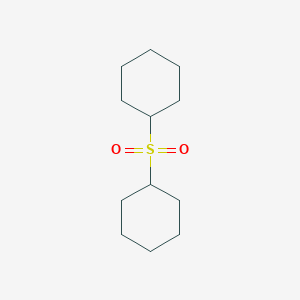
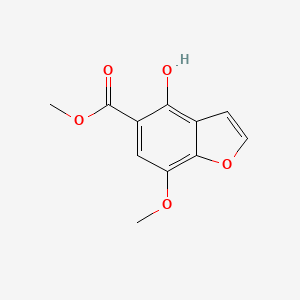
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
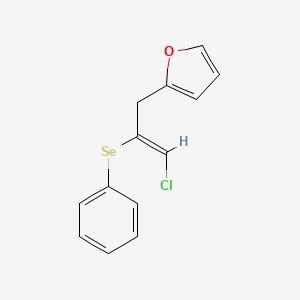
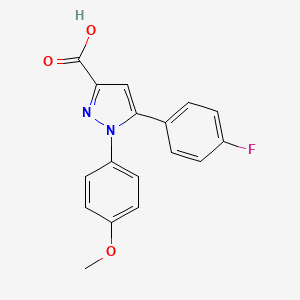

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)

![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

